REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH3:5].[Li]CCCC.[C:11]([C:15](OCC)=O)([F:14])([F:13])[F:12].B(F)(F)F.O(CC)CC.[NH2:29][NH2:30]>C1COCC1.C1C=CC=CC=1>[CH2:3]([C:4]1[NH:30][N:29]=[C:15]([C:11]([F:12])([F:13])[F:14])[CH:5]=1)[CH2:2][CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under similar reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC(=NN1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |